Computed Lipophilicity (XLogP3) Comparison: 901030-98-6 vs. 8-Fluoro and 8-Methoxy Analogs
The target compound exhibits a computed XLogP3 of 7.3, which is 0.7 log units higher than the 8-fluoro analog (XLogP3 = 6.6) and substantially above typical optimal ranges for oral drug-like molecules [1]. This increase in predicted lipophilicity is attributable to the 8-ethyl substituent replacing the more polar 8-fluoro or 8-methoxy groups.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 7.3 |
| Comparator Or Baseline | 3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline: XLogP3 = 6.6; 3-(3-bromophenyl)-1-(4-chlorophenyl)-8-methoxy-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline: XLogP3 ≈ 6.0 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.7 vs. 8-fluoro analog; ≈ +1.3 vs. 8-methoxy analog |
| Conditions | Computed by XLogP3 algorithm (PubChem/ChemDiv); same computational method applied across compounds |
Why This Matters
Higher lipophilicity predicts enhanced membrane permeability but also increased risk of metabolic clearance and poor solubility, making this compound suitable for specific target engagement where hydrophobic binding pockets are exploited.
- [1] Kuujia. Cas no 901228-95-3: 3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline Computed Properties. Available at: https://www.kuujia.com/cas-901228-95-3.html (accessed April 2026). View Source
